3-Bromo-5-nitrobenzamide
Overview
Description
3-Bromo-5-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O3. It is characterized by the presence of a bromine atom at the third position and a nitro group at the fifth position on a benzamide ring.
Synthetic Routes and Reaction Conditions:
Method 1:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Types of Reactions:
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Substitution Reactions:
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the nucleophile and solvent used.
Products: Substituted benzamides.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced amines or amides.
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Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate (KMnO4).
Conditions: Aqueous or organic solvents.
Products: Oxidized nitro compounds.
Scientific Research Applications
3-Bromo-5-nitrobenzamide has a wide range of applications in scientific research:
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Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
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Biology:
- Studied for its potential biological activity.
- Used in the development of biochemical assays.
-
Medicine:
- Investigated for its potential therapeutic properties.
- Used in drug discovery and development.
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Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The bromine and nitro groups on the benzamide ring contribute to its reactivity and ability to form complexes with various biological molecules. These interactions can lead to inhibition or activation of specific enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
- 3-Bromo-N-methyl-5-nitrobenzamide
- 3-Bromo-N,N-dimethyl-5-nitrobenzamide
- N,N-Diethyl 3-bromo-5-nitrobenzamide
Comparison:
- This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
- 3-Bromo-N-methyl-5-nitrobenzamide and 3-Bromo-N,N-dimethyl-5-nitrobenzamide have additional methyl groups, which can affect their solubility and interaction with biological targets.
- N,N-Diethyl this compound has ethyl groups that may enhance its lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-bromo-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395598 | |
Record name | 3-bromo-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54321-80-1 | |
Record name | 3-Bromo-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54321-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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